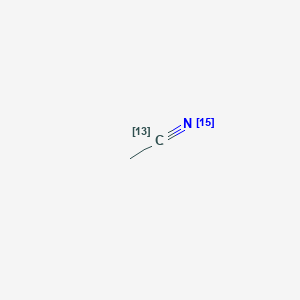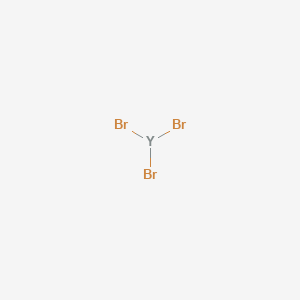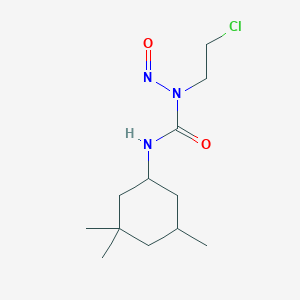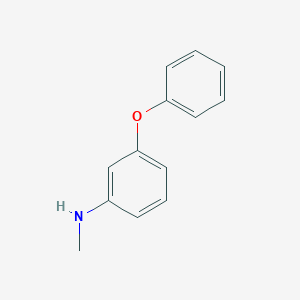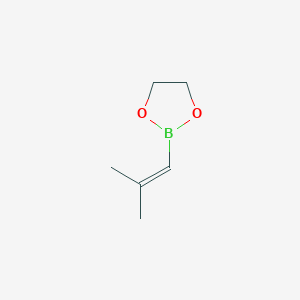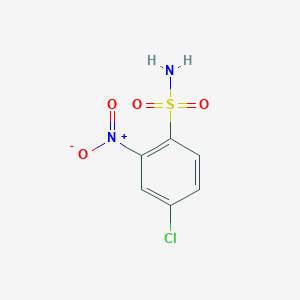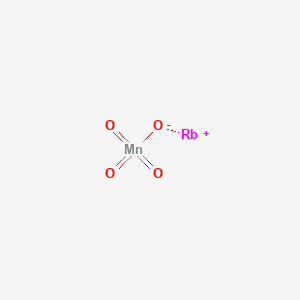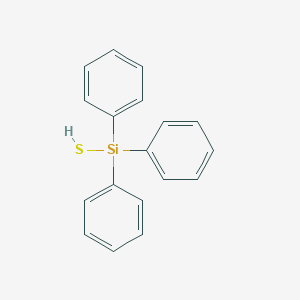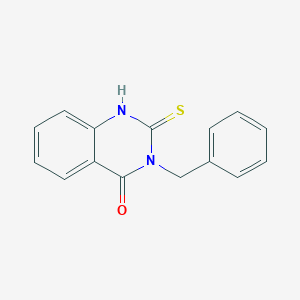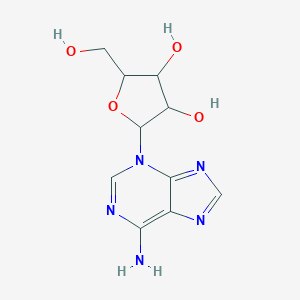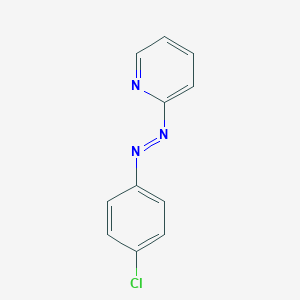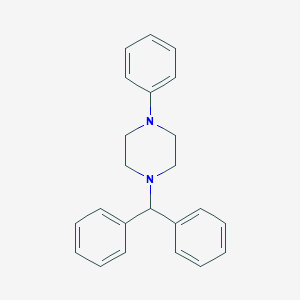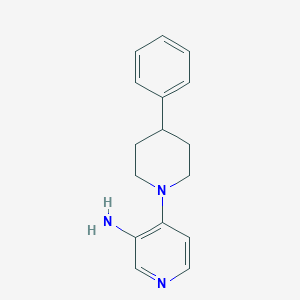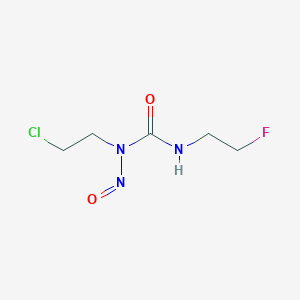
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea, commonly known as CENU, is a synthetic compound that belongs to the class of alkylating agents. CENU has been extensively studied for its potential use in cancer treatment due to its ability to damage DNA and inhibit cell division.
Mécanisme D'action
CENU is an alkylating agent, which means that it works by damaging DNA in cancer cells. Specifically, CENU forms covalent bonds with DNA, which prevents the DNA from replicating and inhibits cell division. This leads to cell death and a reduction in tumor size.
Effets Biochimiques Et Physiologiques
CENU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. CENU has also been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can increase the effectiveness of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CENU in lab experiments is its ability to selectively target cancer cells. This means that it is less toxic to healthy cells than other forms of chemotherapy. However, CENU can also be toxic to healthy cells if it is not administered correctly. Additionally, CENU can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Orientations Futures
There are several future directions for research on CENU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of CENU that can be more easily administered and have fewer side effects. Finally, there is a need for more clinical trials to determine the effectiveness of CENU in treating different types of cancer.
Méthodes De Synthèse
The synthesis of CENU involves the reaction of 2-chloroethylamine hydrochloride with 2-fluoroethyl isocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with nitrous acid to form CENU. This method yields CENU with a purity of over 98%.
Applications De Recherche Scientifique
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including brain tumors, lung cancer, and ovarian cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy.
Propriétés
Numéro CAS |
13907-77-2 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Formule moléculaire |
C5H9ClFN3O2 |
Poids moléculaire |
197.59 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-4-10(9-12)5(11)8-3-2-7/h1-4H2,(H,8,11) |
Clé InChI |
GXBOHUAFQNRVRA-UHFFFAOYSA-N |
SMILES |
C(CF)NC(=O)N(CCCl)N=O |
SMILES canonique |
C(CF)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
50922-87-7 |
Synonymes |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



